N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-11(2)8-10-6-3-4-9-5-7(6)12-8;;/h9H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIIVDJFKSFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to facilitate the formation of the desired thiazolo[5,4-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
(a) 5-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 309.41 g/mol
- Key Differences: The sulfonyl group at the 5-position increases steric bulk and may reduce membrane permeability compared to the dimethylamine derivative.
(b) N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine
- Key Differences: The phenyl substituent at the 2-position and the [5,4-b] ring fusion (vs. [5,4-c] in the target compound) create distinct electronic environments.
(c) 6-Chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine
(d) 5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
- Molecular Formula : C₈H₁₁N₃OS
- Molecular Weight : 197.26 g/mol
- The absence of hydrochloride salts may limit aqueous solubility compared to the dihydrochloride form .
Biological Activity
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride (CAS Number: 124458-21-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant and antitumor agent, as well as its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : CHNS
- Molecular Weight : 183.28 g/mol
- CAS Number : 124458-21-5
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The compound has shown effectiveness in various animal models of epilepsy.
Case Study : In a study involving the pentylenetetrazol (PTZ) model of seizures, the compound demonstrated a protective effect against seizure induction. The median effective dose (ED50) was determined to be significantly lower than that of standard anticonvulsants like phenytoin and carbamazepine .
2. Antitumor Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines.
Research Findings :
- The compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating potent antitumor activity.
- Structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring can significantly enhance cytotoxicity. For instance, substituents that increase electron density at specific positions on the phenyl ring were found to improve activity .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and seizure pathways.
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .
- Interaction with Ion Channels : Its anticonvulsant effects may be mediated through modulation of ion channels involved in neuronal excitability.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position on phenyl | Increased cytotoxicity |
| N,N-dimethyl group | Essential for anticonvulsant activity |
| Presence of electron-donating groups | Enhances overall potency |
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride?
The synthesis typically involves cyclocondensation of a substituted pyridine precursor with thiourea derivatives under acidic conditions. Key steps include:
- Cyclization : Reacting 4-aminopyridine derivatives with carbon disulfide or thiocarbonyl reagents to form the thiazolo[5,4-c]pyridine core .
- Dimethylation : Introducing dimethylamine via nucleophilic substitution or reductive amination.
- Salt formation : Conversion to the dihydrochloride salt using HCl in anhydrous solvents . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and confirmed by HPLC (>98% purity) .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
- NMR spectroscopy : and NMR to verify proton environments and carbon backbone (e.g., δH 3.2–3.7 ppm for methylene groups adjacent to the thiazole ring) .
- Mass spectrometry : HRMS (ESI-QTOF) to confirm molecular weight (e.g., [M+H] = calculated 261.12) .
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., IC determination for COX-II inhibition, referencing docking studies in similar thiazolo-pyridines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity .
- Solubility and stability : Measure solubility in PBS (pH 7.4) and stability in simulated gastric fluid .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal growth : Use vapor diffusion with solvents like acetonitrile or DMSO/water.
- Data collection : Employ synchrotron radiation for high-resolution datasets (≤1.0 Å).
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder . Example: A related thiazolo-pyridine derivative showed a chair conformation in the pyridine ring, confirmed via SHELX analysis .
Q. What strategies address contradictory bioactivity data across studies?
- Comparative assays : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites affecting results .
- Computational modeling : Perform MD simulations to assess binding mode variations (e.g., protonation states affecting COX-II interactions) .
Q. How can synthetic yield be optimized for scale-up?
- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional) .
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency.
- Workflow integration : Implement inline FTIR to monitor intermediate formation in real time .
Q. What SAR insights guide derivatization of this compound?
- Core modifications : Replace the dimethylamine group with bulkier substituents (e.g., piperidine) to enhance target selectivity .
- Ring saturation : Compare 4H,5H,6H,7H-tetrahydro vs. aromatic analogs to study conformational rigidity .
- Salt forms : Evaluate mesylate or tosylate salts for improved bioavailability vs. dihydrochloride .
Methodological Tables
Table 1: Key Characterization Parameters
| Technique | Parameters | Reference |
|---|---|---|
| NMR | δ 2.8–3.1 (m, N-CH), δ 4.2–4.5 (m, CH-S) | |
| HRMS (ESI-QTOF) | [M+H] = 261.12 (calc.), 261.10 (obs.) | |
| HPLC Purity | Retention time: 8.2 min (C18 column, 70:30 MeCN/HO) |
Table 2: Biological Assay Conditions
| Assay | Protocol | Reference |
|---|---|---|
| COX-II Inhibition | Fluorescence polarization, IC (nM) | |
| Cytotoxicity (MTT) | 48-hour exposure, IC (µM) | |
| Solubility | Shake-flask method, PBS (mg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
